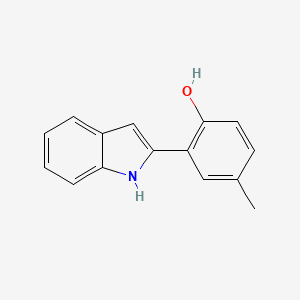

2-(1H-indol-2-yl)-4-methylphenol

Description

2-(1H-Indol-2-yl)-4-methylphenol is a hybrid aromatic compound featuring a phenol ring substituted with a methyl group at the 4-position and an indole moiety at the 2-position. This structure combines the electron-rich phenolic hydroxyl group with the planar, π-conjugated indole system, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No. |

58697-57-7 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)-4-methylphenol |

InChI |

InChI=1S/C15H13NO/c1-10-6-7-15(17)12(8-10)14-9-11-4-2-3-5-13(11)16-14/h2-9,16-17H,1H3 |

InChI Key |

MUKYIYYGYCUBRL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenolic Indoles

4-Chloro-2-(1H-indol-2-yl)phenol (CAS 32380-83-9)

- Structure: Chlorine replaces the methyl group at the 4-position of the phenol ring.

- Molecular Formula: C₁₄H₁₀ClNO vs. C₁₅H₁₃NO (target compound).

- Molecular weight: 243.69 g/mol (Cl analog) vs. ~223.27 g/mol (estimated for target compound).

- Implications: Chlorine’s electron-withdrawing effect could reduce phenolic O–H acidity relative to the methyl group’s electron-donating effect .

2-((1H-Indol-3-yl)methyl)phenol (3h)

- Structure: Indole is linked via a methylene (–CH₂–) bridge at the phenol’s 2-position.

- Molecular Formula: C₁₅H₁₃NO (same as target compound).

- NMR data (δ 9.99 ppm for phenolic O–H; δ 4.10 ppm for –CH₂–) contrast with the target compound’s expected sharp O–H peak and absence of aliphatic protons .

Extended Conjugation and Functional Groups

2-((2-(1H-Indol-2-yl)ethyl)diazinyl)-5-aminophenol

- Structure: Contains an azo (–N=N–) group and ethyl spacer between indole and phenol.

- Key Differences :

4-Amino-3-(1H-indol-1-yl)phenylmethanone

- Structure : A ketone bridges two aromatic rings, with indole at a meta position.

- Key Differences: The ketone group disrupts conjugation, alters electron distribution, and may improve metabolic stability compared to the phenolic O–H’s lability.

Bulky and Chiral Derivatives

2-(1-Adamantyl)-4-methylphenol

- Structure : Adamantyl group replaces indole at the 2-position.

- Key Differences :

2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol

- Structure: Chiral aminoalkyl chain at the 2-position.

- Key Differences: The chiral center enables enantioselective interactions, unlike the target compound’s achiral structure. Amino group introduces basicity and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.